molecular formula C11H10O4 B1256733 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one CAS No. 16574-11-1

6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B1256733
CAS No.: 16574-11-1
M. Wt: 206.19 g/mol
InChI Key: PXTMNPOEAJPRQE-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a derivative of the coumarin family, known for its diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been used in traditional medicine for centuries

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation steps . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with catalysts like piperidine or sodium ethoxide to facilitate the process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The chromen-2-one core can be reduced to dihydro derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

Mechanism of Action

The biological effects of 6,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one are primarily attributed to its ability to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methyl groups enhances its solubility and potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6,7-dihydroxy-3,4-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTMNPOEAJPRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585885
Record name 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16574-11-1
Record name 6,7-Dihydroxy-3,4-dimethyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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